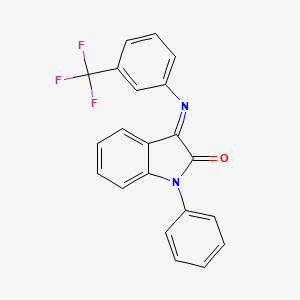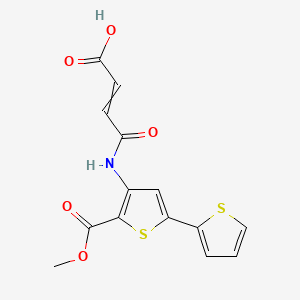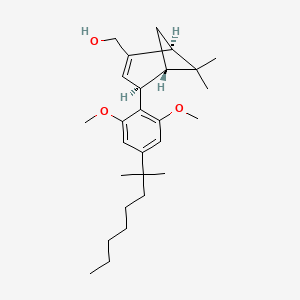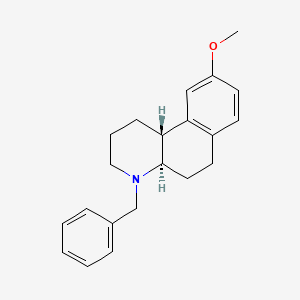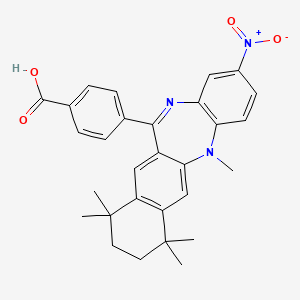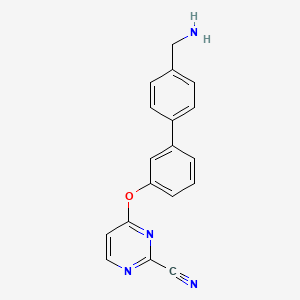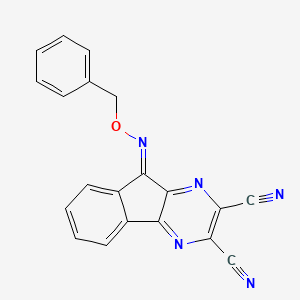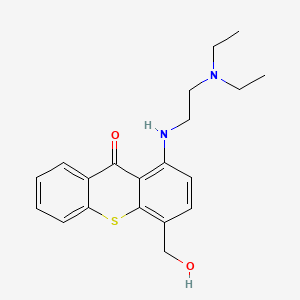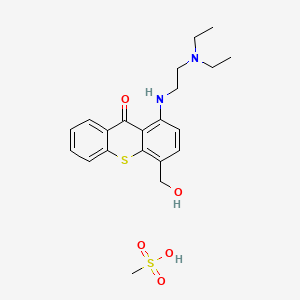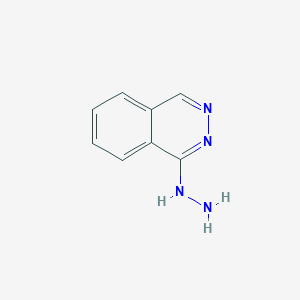
Propionato de fluticasona
Descripción general
Descripción
El propionato de fluticasona es un glucocorticoide sintético utilizado principalmente por sus propiedades antiinflamatorias. Se emplea comúnmente en el tratamiento del asma, la rinitis alérgica y diversas afecciones de la piel como el eccema y la psoriasis . Este compuesto funciona reduciendo la inflamación y suprimiendo la respuesta inmune, lo que lo hace eficaz para controlar los síntomas asociados con estas afecciones.
Aplicaciones Científicas De Investigación
El propionato de fluticasona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran glucocorticoides y sus vías de síntesis.
Biología: Los investigadores estudian sus efectos en los procesos celulares y la modulación de la respuesta inmune.
Medicina: Se utiliza ampliamente en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de afecciones respiratorias y dermatológicas.
Industria: El this compound es un ingrediente clave en diversas formulaciones farmacéuticas, incluidos inhaladores, aerosoles nasales y cremas tópicas
Mecanismo De Acción
El propionato de fluticasona ejerce sus efectos activando los receptores de glucocorticoides, lo que lleva a la inhibición de varios mediadores inflamatorios como citocinas, quimiocinas y prostaglandinas . Esta activación da como resultado la supresión de la respuesta inmune y la reducción de la inflamación. El compuesto también inhibe la eosinofilia pulmonar, lo que es beneficioso para controlar el asma .
Análisis Bioquímico
Biochemical Properties
Fluticasone propionate interacts with various biomolecules. It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Cellular Effects
Fluticasone propionate has a wide range of inhibitory effects on multiple cell types (e.g., mast cell, eosinophil, neutrophil, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . It reduces the invasion of airway epithelial cells by Streptococcus pneumoniae and Haemophilus influenzae through its effect on platelet-activating factor receptor .
Molecular Mechanism
It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is a highly selective agonist at the glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors .
Temporal Effects in Laboratory Settings
Fluticasone propionate has been shown to have a rapid, potent, and prolonged inhibitory effect on GATA-3, a key mediator of allergic diseases . It inhibits nuclear translocation of GATA-3 and expression of Th2 cytokines . The drug is cleared rapidly by metabolism, with a total blood clearance equivalent to hepatic blood flow .
Dosage Effects in Animal Models
In an experimental model of feline asthma, fluticasone propionate administered at dosages of 44, 110, or 220 microg q 12h reduced airway eosinophilia by 74%, 82%, or 81%, respectively . None of the dose regimens tested caused hypothalamic-pituitary-adrenal axis suppression .
Metabolic Pathways
Fluticasone propionate is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Transport and Distribution
The volume of distribution of intravenous fluticasone propionate is 4.2L/kg . A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 577L following intravenous administration .
Subcellular Localization
Fluticasone propionate inhibits nuclear translocation of GATA-3, a key mediator of allergic diseases . This suggests that fluticasone propionate may localize to the nucleus of cells where it exerts its effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del propionato de fluticasona implica múltiples pasos, comenzando con la preparación del intermedio de ácido tioico. Este intermedio se alquila para producir this compound . El proceso generalmente implica tratar un compuesto 17β-[(N,N-dimetilcarbamoil)tio]carbonilo en una solución que contiene un alcohol y un hidróxido de metal alcalino o un hidróxido de metal alcalinotérreo. La solución se trata luego para separar la porción acuosa, y se agrega un ácido para obtener el intermedio de ácido tioico .
Métodos de Producción Industrial: La producción industrial del this compound a menudo involucra la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones: El propionato de fluticasona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para su síntesis y modificación.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: A menudo se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o agentes alquilantes.
Productos Principales: El producto principal de estas reacciones es el propio this compound, junto con varios intermedios y subproductos que generalmente se eliminan durante la purificación .
Comparación Con Compuestos Similares
El propionato de fluticasona a menudo se compara con otros glucocorticoides como el furoato de fluticasona, la budesonida y el furoato de mometasona . Si bien todos estos compuestos comparten propiedades antiinflamatorias similares, el this compound es único en su alta potencia y afinidad específica al receptor. Esto lo hace particularmente eficaz en el tratamiento de afecciones inflamatorias graves con mínima absorción sistémica .
Compuestos Similares:
- Furoato de fluticasona
- Budesonida
- Furoato de mometasona
- Dipropionato de beclometasona
El this compound destaca por su estructura molecular específica, que mejora su afinidad de unión a los receptores de glucocorticoides, lo que lleva a una gestión más efectiva de los síntomas .
Propiedades
| Fluticasone propionate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. Fluticasone propionate activates glucocorticoid receptors and inhibits lung eosinophilia in rats. | |
Número CAS |
80474-14-2 |
Fórmula molecular |
C25H31F3O5S |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |
Clave InChI |
WMWTYOKRWGGJOA-KXBWIIEKSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
SMILES isomérico |
CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Apariencia |
Solid powder |
melting_point |
261-273 °C |
| 80474-14-2 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Insoluble |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cutivate Flixonase Flixotide Flonase Flovent Flovent HFA fluticasone fluticasone propionate HFA, Flovent Propionate, Fluticasone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluticasone propionate exert its anti-inflammatory effects?
A: Fluticasone propionate exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor in the cytoplasm. [] This binding leads to the inhibition of inflammatory mediators, including cytokines and chemokines, ultimately reducing airway inflammation. []
Q2: What makes fluticasone propionate more potent than other corticosteroids like budesonide?
A: Research indicates that fluticasone propionate exhibits a higher binding affinity for the glucocorticoid receptor compared to budesonide. [] Moreover, its greater lipophilicity contributes to enhanced tissue penetration and retention, leading to increased potency. []
Q3: How quickly can patients expect to experience therapeutic benefits after starting fluticasone propionate?
A: Studies show that the initial therapeutic effects of fluticasone propionate are typically observed within 1-2 weeks of starting treatment. []
Q4: What is the evidence supporting the efficacy of fluticasone propionate in asthma management?
A: Numerous clinical trials demonstrate the effectiveness of fluticasone propionate in reducing asthma symptoms, improving lung function (as measured by FEV1), decreasing bronchial hyperreactivity, and minimizing the need for rescue medications. []
Q5: Is fluticasone propionate effective in treating both seasonal and perennial allergic rhinitis?
A: Yes, extensive clinical trials confirm the efficacy of intranasal fluticasone propionate in controlling nasal symptoms associated with both seasonal and perennial allergic rhinitis. []
Q6: What is the molecular formula and weight of fluticasone propionate?
A: Fluticasone propionate has the molecular formula C25H31F3O5S and a molecular weight of 500.6 g/mol. []
Q7: Is there any spectroscopic data available for fluticasone propionate?
A: HPLC methods employing UV detection at a wavelength of 236 nm are commonly used to detect and quantify fluticasone propionate. [] This suggests a characteristic UV absorption peak around this wavelength.
Q8: How is fluticasone propionate absorbed and metabolized?
A: Fluticasone propionate primarily undergoes absorption from the lungs after inhalation, with minimal oral bioavailability due to extensive first-pass metabolism in the liver. [] CYP3A4 plays a key role in its metabolism. []
Q9: Does the route of administration influence the systemic bioavailability of fluticasone propionate?
A: Yes, the systemic bioavailability of fluticasone propionate differs depending on the route of administration. Inhaled fluticasone propionate exhibits lower systemic exposure compared to oral administration due to direct delivery to the lungs and high first-pass metabolism in the liver. [, ]
Q10: Are there any known drug interactions associated with fluticasone propionate?
A: Yes, fluticasone propionate is primarily metabolized by the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors, such as ritonavir or lopinavir, can elevate fluticasone propionate plasma levels, potentially increasing the risk of systemic side effects like adrenal suppression. [, ]
Q11: Does fluticasone propionate impact the hypothalamic-pituitary-adrenal (HPA) axis?
A: While generally considered safe, long-term use or high doses of fluticasone propionate may suppress the HPA axis in some individuals. [, ] Monitoring for potential adrenal suppression, especially at higher doses, is crucial.
Q12: What are the common adverse effects associated with fluticasone propionate?
A: The most frequently reported adverse effects of fluticasone propionate are generally localized and mild, including nasal dryness, burning sensation, epistaxis, and headache. []
Q13: Is there a risk of adrenal suppression with fluticasone propionate use?
A: While fluticasone propionate generally exhibits low systemic bioavailability, prolonged use, especially at higher doses, may lead to adrenal suppression in some individuals. [, ] Regular monitoring of adrenal function is essential, particularly during long-term therapy.
Q14: What is the significance of micronization in fluticasone propionate formulations?
A: Micronization of fluticasone propionate enhances its delivery to the lungs by reducing particle size, thereby improving its deposition in the airways and increasing its therapeutic efficacy. []
Q15: Are there specific analytical techniques for characterizing fluticasone propionate particles?
A: Particle size analysis and scanning electron microscopy (SEM) are valuable tools for characterizing the size, morphology, and distribution of micronized fluticasone propionate particles, ensuring optimal delivery and efficacy. []
Q16: How does fluticasone propionate compare to beclomethasone dipropionate in terms of efficacy and safety?
A: Clinical trials suggest that fluticasone propionate demonstrates comparable or superior efficacy to beclomethasone dipropionate in controlling asthma and allergic rhinitis symptoms. [, ] Furthermore, fluticasone propionate may be associated with a lower risk of systemic side effects.
Q17: Are there any emerging alternative therapies for conditions treated with fluticasone propionate?
A: Ongoing research explores novel therapies for asthma and allergic rhinitis, including biologics targeting specific inflammatory pathways. These advancements hold promise for personalized treatment approaches and improved patient outcomes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
